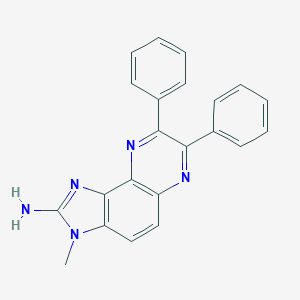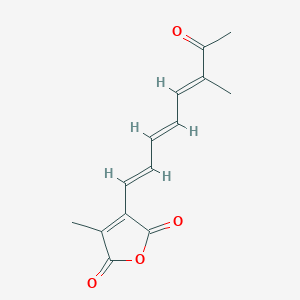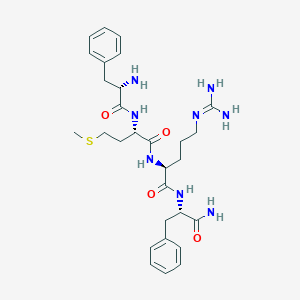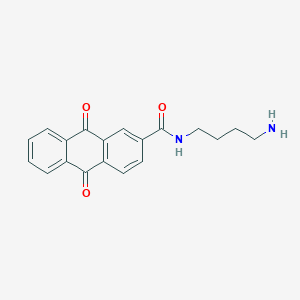
2-Amino-3-methyl-7,8-diphenylimidazo(4,5-f)quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-methyl-7,8-diphenylimidazo(4,5-f)quinoxaline (MeIQx) is a heterocyclic aromatic amine that is formed during the cooking of meat and fish at high temperatures. It is a potent mutagen and carcinogen, and its presence in food has raised concerns about its potential health effects. In recent years, there has been a growing interest in the synthesis, mechanism of action, and biochemical and physiological effects of MeIQx.
Wirkmechanismus
2-Amino-3-methyl-7,8-diphenylimidazo(4,5-f)quinoxaline is metabolized in the liver by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA and form adducts. These adducts can cause mutations and lead to the development of cancer. 2-Amino-3-methyl-7,8-diphenylimidazo(4,5-f)quinoxaline has also been shown to induce oxidative stress and inflammation, which may contribute to its carcinogenic effects.
Biochemical and Physiological Effects:
2-Amino-3-methyl-7,8-diphenylimidazo(4,5-f)quinoxaline has been shown to have a variety of biochemical and physiological effects. It has been found to induce cell cycle arrest, apoptosis, and autophagy in various cell types. 2-Amino-3-methyl-7,8-diphenylimidazo(4,5-f)quinoxaline has also been shown to alter the expression of genes involved in DNA repair, oxidative stress, and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
2-Amino-3-methyl-7,8-diphenylimidazo(4,5-f)quinoxaline is a useful tool for studying the mechanisms of DNA damage and repair, as well as the molecular pathways involved in carcinogenesis. However, there are limitations to its use in laboratory experiments. 2-Amino-3-methyl-7,8-diphenylimidazo(4,5-f)quinoxaline is highly mutagenic and carcinogenic, and its handling requires special precautions. In addition, the formation of DNA adducts by 2-Amino-3-methyl-7,8-diphenylimidazo(4,5-f)quinoxaline can be affected by factors such as pH and temperature, which may complicate its use in certain experimental settings.
Zukünftige Richtungen
There are several areas of future research that could benefit from further study of 2-Amino-3-methyl-7,8-diphenylimidazo(4,5-f)quinoxaline. One area is the development of new methods for detecting 2-Amino-3-methyl-7,8-diphenylimidazo(4,5-f)quinoxaline in food and biological samples, which could help to better understand its exposure and potential health effects. Another area is the investigation of the role of 2-Amino-3-methyl-7,8-diphenylimidazo(4,5-f)quinoxaline in the development of specific types of cancer, such as colorectal cancer. Finally, the development of new strategies for preventing or mitigating the effects of 2-Amino-3-methyl-7,8-diphenylimidazo(4,5-f)quinoxaline exposure could have important public health implications.
Synthesemethoden
2-Amino-3-methyl-7,8-diphenylimidazo(4,5-f)quinoxaline can be synthesized by the reaction of 2-aminomethyl-3-methylimidazo[4,5-f]quinoline (IQ) with benzil or benzoin in the presence of a strong acid catalyst. This method has been widely used to produce 2-Amino-3-methyl-7,8-diphenylimidazo(4,5-f)quinoxaline for scientific research purposes.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-methyl-7,8-diphenylimidazo(4,5-f)quinoxaline has been extensively studied for its mutagenic and carcinogenic properties. It has been shown to induce DNA damage and mutations in various cell types, including human cells. 2-Amino-3-methyl-7,8-diphenylimidazo(4,5-f)quinoxaline has also been used as a model compound to study the mechanisms of DNA adduct formation and repair.
Eigenschaften
CAS-Nummer |
146177-63-1 |
|---|---|
Produktname |
2-Amino-3-methyl-7,8-diphenylimidazo(4,5-f)quinoxaline |
Molekularformel |
C22H17N5 |
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
3-methyl-7,8-diphenylimidazo[4,5-f]quinoxalin-2-amine |
InChI |
InChI=1S/C22H17N5/c1-27-17-13-12-16-20(21(17)26-22(27)23)25-19(15-10-6-3-7-11-15)18(24-16)14-8-4-2-5-9-14/h2-13H,1H3,(H2,23,26) |
InChI-Schlüssel |
WOUSUJOADIBWHF-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C3=C(C=C2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5)N=C1N |
Kanonische SMILES |
CN1C2=C(C3=C(C=C2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5)N=C1N |
Andere CAS-Nummern |
146177-63-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[bis(3-aminopropyl)amino]-N-hydroxynitrous amide](/img/structure/B115498.png)


![4-Benzo[1,3]dioxol-5-yl-4-hydroxycyclohexanone](/img/structure/B115510.png)
![1-[(4-Hydrazinophenyl)methyl]-1H-1,2,4-triazole hydrochloride](/img/structure/B115511.png)








